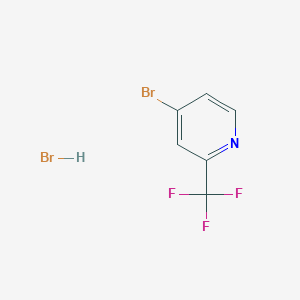

![molecular formula C10H10ClF3N2O B1527825 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol CAS No. 1219980-80-9](/img/structure/B1527825.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol

Overview

Description

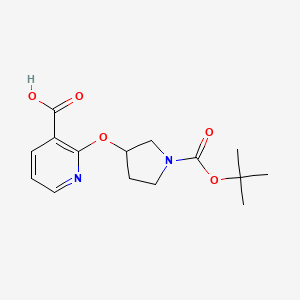

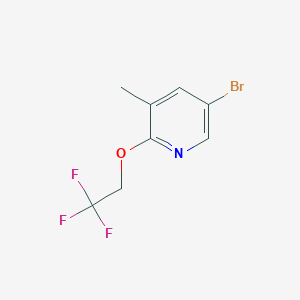

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol” is a chemical compound with the molecular weight of 279.69 . Its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.69 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

This compound is utilized in the synthesis of various drugs due to its trifluoromethyl group, which can enhance the biological activity and metabolic stability of pharmaceuticals . Its role in drug design is pivotal, especially in the development of molecules with improved pharmacokinetic properties.

Agriculture: Pesticide Development

In agriculture, this chemical serves as a precursor in the synthesis of pesticides . The trifluoromethyl group is known for its insecticidal properties, making it valuable in creating compounds that protect crops from pests without harming the environment.

Material Science: Fluorinated Building Blocks

The compound’s unique structure makes it a significant fluorinated building block in material science . It contributes to the development of advanced materials with desirable properties like increased durability and chemical resistance.

Environmental Science: Pollution Remediation

Research in environmental science leverages this compound for pollution remediation strategies . Its reactivity can be harnessed to break down toxic substances, aiding in the detoxification of contaminated sites.

Biochemistry: Enzyme Inhibition

Biochemists study this compound for its potential as an enzyme inhibitor . By understanding its interaction with biological molecules, scientists can design inhibitors that regulate enzymatic activity, which is crucial for treating various diseases.

Pharmacology: Therapeutic Agents

In pharmacology, the compound is explored for its therapeutic potential . Its structural features are examined for the development of novel therapeutic agents that can target specific receptors or enzymes within the body.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring in this compound suggests that it may have a variety of biological effects, as pyrrolidine derivatives are known to exhibit a wide range of bioactivities .

Action Environment

It is known that the manipulation of this compound needs to be handled with caution, avoiding contact with skin and eyes, and ensuring good ventilation conditions .

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-15-9(8)16-2-1-7(17)5-16/h3-4,7,17H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTHUZSMYUAYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190916 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219980-80-9 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)